5,7-Dimethoxy-1H-2-benzopyran-1,3(4H)-dione
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Overview
Description
5,7-Dimethoxy-1H-2-benzopyran-1,3(4H)-dione is an organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions of the benzopyran ring and a dione functionality at the 1 and 3 positions. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1H-2-benzopyran-1,3(4H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide can lead to the formation of the desired benzopyran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzopyran derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1H-2-benzopyran-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-1H-2-benzopyran-1,3(4H)-dione: Similar structure but with hydroxyl groups instead of methoxy groups.
5,7-Dimethoxy-2H-1-benzopyran-2-one: Similar structure but with a lactone ring instead of a dione functionality.
Uniqueness
5,7-Dimethoxy-1H-2-benzopyran-1,3(4H)-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity and may influence its interaction with biological targets.
Properties
CAS No. |
91345-21-0 |
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Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5,7-dimethoxy-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C11H10O5/c1-14-6-3-8-7(9(4-6)15-2)5-10(12)16-11(8)13/h3-4H,5H2,1-2H3 |
InChI Key |
PEMBVXCBGWZTCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=O)OC2=O)C(=C1)OC |
Origin of Product |
United States |
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